3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWKXJVYFRQWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)F)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes for 3 Bromo 5 2,2 Difluoroethoxy Nitrobenzene
Retrosynthetic Analysis for the Targeted Compound
A retrosynthetic analysis of 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene suggests three main plausible synthetic routes, originating from the disconnection of the carbon-bromine (C-Br), carbon-nitrogen (C-N), or carbon-oxygen (C-O) bonds.
Route A: Late-stage Bromination: This route involves the bromination of the precursor 1-(2,2-difluoroethoxy)-3-nitrobenzene. This approach relies on the directing effects of the existing ether and nitro groups to achieve the desired regioselectivity.
Route B: Late-stage Nitration: This strategy focuses on the nitration of 1-bromo-3-(2,2-difluoroethoxy)benzene (B1439332). The success of this route is dependent on the regiochemical outcome of the nitration, guided by the bromo and ether substituents.
Route C: Late-stage Etherification: This pathway utilizes 3-bromo-5-nitrophenol (B174387) as a key intermediate, which undergoes an etherification reaction with a suitable 2,2-difluoroethylating agent. This is a common and often reliable method for the formation of aryl ethers.
Each of these retrosynthetic pathways offers distinct advantages and challenges in terms of starting material availability, reaction control, and potential for side-product formation.
Classical Synthetic Approaches to this compound
Classical synthetic methods provide a foundational framework for the preparation of this compound. These approaches generally involve multi-step sequences that have been well-established in organic chemistry.
Following Route B, the nitration of a brominated aromatic precursor such as 1-bromo-3-(2,2-difluoroethoxy)benzene is a key step. The directing effects of the substituents are crucial for the regiochemical outcome. The bromo group is a deactivating, ortho-, para-director, while the alkoxy group is an activating, ortho-, para-director. In this case, the combined directing effects would likely lead to a mixture of isomers, with the desired this compound being one of the products. The nitration of benzene (B151609) derivatives with an electron-donating substituent typically leads to substitution at the ortho- and para-positions. dergipark.org.tr The nitration of phenolic compounds often requires careful control of reaction conditions to avoid over-nitration and the formation of undesired side products. researchgate.net Common nitrating agents include a mixture of nitric acid and sulfuric acid.
Table 1: Plausible Conditions for Nitration of a Brominated Aromatic Precursor
| Reactant | Reagent | Solvent | Temperature | Time | Plausible Yield |
| 1-Bromo-3-(2,2-difluoroethoxy)benzene | HNO₃/H₂SO₄ | Acetic Anhydride | 0-10 °C | 1-3 h | Moderate |
Route C involves the etherification of 3-bromo-5-nitrophenol. The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.com This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a 2,2-difluoroethyl electrophile. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.com The electrophile could be 2,2-difluoroethyl bromide, iodide, or a sulfonate ester like tosylate. The use of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typical for the deprotonation step.
Table 2: Plausible Conditions for Williamson Ether Synthesis
| Reactant | Reagent | Base | Solvent | Temperature | Time | Plausible Yield |
| 3-Bromo-5-nitrophenol | 2,2-Difluoroethyl tosylate | K₂CO₃ | DMF | 80-100 °C | 4-8 h | Good to Excellent |
In Route A, the final step is the regioselective bromination of 1-(2,2-difluoroethoxy)-3-nitrobenzene. The 2,2-difluoroethoxy group is an ortho-, para-director, while the nitro group is a strong meta-director. Their combined influence directs the incoming electrophile (bromine) to the positions that are ortho and para to the ether group and meta to the nitro group. This leads to a high degree of regioselectivity for the desired this compound. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a catalyst or bromine in a suitable solvent. mdpi.comresearchgate.net The development of regioselective electrophilic aromatic brominations is a high priority in synthetic chemistry. mdpi.com
Table 3: Plausible Conditions for Regioselective Bromination
| Reactant | Reagent | Solvent | Temperature | Time | Plausible Yield |
| 1-(2,2-Difluoroethoxy)-3-nitrobenzene | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 2-4 h | High |
Modern and Optimized Synthetic Protocols
Modern synthetic methods, particularly those utilizing microwave irradiation, offer significant advantages in terms of reaction speed, efficiency, and environmental impact.
Microwave-assisted organic synthesis can be applied to each of the key steps in the preparation of the target molecule. Microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields. dergipark.org.tr
Microwave-Assisted Nitration: The nitration of aromatic compounds can be significantly accelerated using microwave energy. rsc.orgresearchgate.netgoogle.com Reactions that might take hours under conventional heating can often be completed in minutes. nih.gov
Microwave-Assisted Williamson Ether Synthesis: The Williamson ether synthesis is also amenable to microwave heating, which can lead to faster reaction rates and cleaner product formation. dergipark.org.trmasterorganicchemistry.com This method is considered a green approach to ether synthesis. masterorganicchemistry.com
Microwave-Assisted Bromination: Regioselective bromination reactions can also be effectively promoted by microwave irradiation, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov
Table 4: Plausible Conditions for Microwave-Assisted Synthesis
| Reaction Step | Reactants | Reagents | Solvent | Microwave Conditions | Plausible Yield |
| Ether Synthesis | 3-Bromo-5-nitrophenol, 2,2-Difluoroethyl tosylate | K₂CO₃ | DMF | 120 °C, 10-30 min | Excellent |
| Nitration | 1-Bromo-3-(2,2-difluoroethoxy)benzene | NH₄NO₃, KHSO₄ | Acetonitrile | 80-100 °C, 5-15 min | Good |
| Bromination | 1-(2,2-Difluoroethoxy)-3-nitrobenzene | NBS | Dichloromethane | 60-80 °C, 5-10 min | High |
Flow Chemistry Approaches for Enhanced Reaction Control and Yield
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering significant advantages in terms of safety, reaction control, and scalability over traditional batch processes. vapourtec.com The synthesis of nitroaromatic compounds, which often involves highly exothermic and hazardous nitration reactions, is particularly well-suited for flow chemistry. ewadirect.comnih.gov
For a multi-step synthesis of this compound, a plausible flow chemistry approach would involve the sequential nitration of a bromo-difluoroethoxybenzene precursor or the etherification of a bromo-nitrophenol. The precise control of residence time, temperature, and stoichiometry in a flow reactor can lead to improved yields and selectivity. For instance, in the nitration of related aromatic compounds, flow chemistry has been shown to significantly reduce reaction times and improve safety profiles. vapourtec.comewadirect.com
A hypothetical flow process for the etherification of 3-bromo-5-nitrophenol with a suitable 2,2-difluoroethylating agent could be designed. The use of a packed-bed reactor containing a solid-supported base could facilitate the Williamson ether synthesis, a classic method for forming ether linkages. fluorine1.runumberanalytics.com This approach would allow for the continuous formation of the product with easy separation from the solid-supported reagent.
| Parameter | Typical Range in Flow Synthesis | Impact on Reaction |
| Residence Time | Seconds to Minutes | Determines the extent of reaction and can minimize byproduct formation. |
| Temperature | Precisely controlled via heat exchangers | Crucial for managing exothermicity and influencing reaction kinetics. |
| Stoichiometry | Controlled by pump flow rates | Allows for precise molar ratios of reactants, optimizing conversion. |
| Mixing | Enhanced in microreactors | Improves mass transfer, leading to faster and more efficient reactions. |
This table presents typical parameters and their effects in flow chemistry, which could be optimized for the synthesis of this compound.
Development of Catalytic Pathways for Key Steps
The development of catalytic pathways is crucial for enhancing the efficiency and sustainability of organic syntheses. For the preparation of this compound, two key transformations can benefit from catalysis: the introduction of the nitro group and the formation of the ether linkage.
Catalytic Nitration: While traditional nitration relies on stoichiometric amounts of strong acids like sulfuric acid, catalytic methods are being explored to reduce waste and improve safety. nih.gov Solid acid catalysts, such as zeolites or sulfated zirconia, could potentially be employed for the nitration of a suitable precursor in a more environmentally friendly manner.
Catalytic C-O Bond Formation: The formation of the ether bond between the aromatic ring and the 2,2-difluoroethoxy group can be achieved through various catalytic methods. Palladium-catalyzed cross-coupling reactions, for example, have been successfully used for the C-O bond formation between aryl halides and alcohols. sigmaaldrich.commit.edunih.gov A plausible route would involve the coupling of 3,5-dibromonitrobenzene with 2,2-difluoroethanol (B47519) in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for achieving high yields and selectivity. nih.gov
Alternatively, the Williamson ether synthesis can be made more efficient through the use of phase-transfer catalysts, which facilitate the reaction between an aqueous solution of the alkoxide and an organic solution of the aryl halide.
| Catalytic Method | Key Reactants | Potential Advantages |
| Palladium-catalyzed Cross-Coupling | Aryl halide, fluorinated alcohol | Broad substrate scope, mild reaction conditions. sigmaaldrich.commit.edu |
| Copper-catalyzed Etherification | Aryl halide, fluorinated alcohol | Lower cost catalyst compared to palladium. |
| Phase-Transfer Catalysis (Williamson) | Aryl halide, fluorinated alcohol, base | Use of aqueous phases, simpler work-up. |
This interactive table outlines potential catalytic methods for the etherification step in the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is essential for developing sustainable chemical processes. In the synthesis of this compound, several aspects can be optimized to align with these principles.
Traditional organic reactions often utilize volatile and hazardous organic solvents. The development of solvent-free reaction conditions or the use of environmentally benign solvents is a key goal of green chemistry. For the nitration step, the use of solid-supported reagents or ionic liquids could eliminate the need for large volumes of corrosive acids. nih.gov In the etherification step, the use of recyclable solvents or performing the reaction under solvent-free conditions, if feasible, would significantly reduce the environmental impact. Water, being a non-toxic and non-flammable solvent, is an attractive option for certain reactions, particularly with the aid of phase-transfer catalysts.
Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. rsc.org Reactions with high atom economy generate less waste. For the synthesis of this compound, a synthetic route that minimizes the use of protecting groups and stoichiometric reagents would have a higher atom economy.
| Synthetic Step | Potential for Improved Atom Economy |
| Nitration | Use of catalytic methods to avoid large excess of acids. |
| Etherification | Direct C-O coupling reactions are generally more atom-economical than multi-step approaches. |
This table highlights areas for improving atom economy in the synthesis of this compound.
Chemical Reactivity and Transformation Pathways of 3 Bromo 5 2,2 Difluoroethoxy Nitrobenzene
Reactivity Profile of the Nitro Group in 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene
The nitro group is a powerful electron-withdrawing group that significantly influences the chemical behavior of the benzene (B151609) ring and is itself susceptible to a range of chemical transformations.
The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds. nih.gov This process can yield different products depending on the reagents and reaction conditions employed.
The complete reduction of the nitro group in this compound to the corresponding aniline (B41778), 3-Bromo-5-(2,2-difluoroethoxy)aniline, is a common and synthetically valuable reaction. This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.gov Alternatively, chemical reduction using metals in acidic media, such as iron (Fe) in hydrochloric or acetic acid, or tin(II) chloride (SnCl₂), provides a reliable method for generating the amino derivative. snnu.edu.cn These methods are generally high-yielding and tolerate a wide range of other functional groups.
Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamino derivative, N-(3-Bromo-5-(2,2-difluoroethoxy)phenyl)hydroxylamine. This transformation requires milder reducing agents and carefully controlled reaction conditions. Reagents such as zinc dust in the presence of an ammonium (B1175870) chloride solution are often used to stop the reduction at the hydroxylamine (B1172632) stage. nih.gov This intermediate is of significant interest as it can undergo further reactions, but it is often less stable than the fully reduced amine. The reduction of a nitro group to a hydroxylamine is a crucial step in the metabolic activation of certain nitro compounds. nih.gov
The nitro group exerts a strong electron-withdrawing effect on the aromatic ring through both resonance (−M effect) and induction (−I effect). rsc.org This withdrawal of electron density makes the benzene ring electron-deficient and therefore activates it towards nucleophilic aromatic substitution (SNAr). rsc.org In the case of this compound, the nitro group is positioned meta to the bromine atom. While the activating effect is strongest when the electron-withdrawing group is ortho or para to the leaving group, the meta-positioned nitro group still significantly enhances the ring's electrophilicity compared to an unsubstituted bromobenzene. snnu.edu.cnnih.gov This activation facilitates the displacement of the bromine atom by strong nucleophiles, a reaction pathway discussed in more detail in section 3.2.2. The presence of the nitro group is often a prerequisite for SNAr reactions on aryl halides that would otherwise be unreactive. rsc.org
Reactivity Profile of the Bromine Substituent
The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity, primarily acting as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl bromides being common and effective substrates.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent, typically a boronic acid or ester, with an organohalide. rsc.org The bromine atom of this compound makes it a suitable substrate for Suzuki coupling. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base, such as potassium carbonate or cesium carbonate, to afford a biaryl product. rsc.orgnih.gov The reaction tolerates a wide variety of functional groups and is a robust method for creating new C-C bonds at the site of the bromine atom.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This transformation is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base. This compound can be expected to undergo Sonogashira coupling to produce substituted arylalkynes, which are valuable intermediates in the synthesis of more complex molecules. Copper-free Sonogashira protocols have also been developed.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. It involves the palladium-catalyzed coupling of an amine with an aryl halide. This compound can serve as the aryl bromide component, reacting with a wide range of primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base to form a new carbon-nitrogen bond. This method provides a direct route to complex aniline derivatives that would be difficult to access otherwise.
As mentioned in section 3.1.2, the electron-deficient nature of the aromatic ring, enhanced by the nitro and difluoroethoxy groups, allows for the displacement of the bromide leaving group by a potent nucleophile. nih.gov While the meta-position of the nitro group provides less stabilization of the Meisenheimer intermediate compared to an ortho or para arrangement, SNAr is still a viable pathway with strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions. nih.gov The reaction outcome and rate will depend on the nucleophile's strength and the reaction temperature.
Direct arylation, a type of C-H activation/functionalization reaction, has emerged as an alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of one of the coupling partners. In the context of this compound, two main pathways could be considered. The first is a palladium-catalyzed direct arylation where the bromo-substituted ring acts as the aryl halide partner, coupling with another arene's C-H bond. More recently, the concept of nitro-directed C-H activation has gained traction. In such cases, the nitro group can direct a metal catalyst to functionalize one of its ortho C-H bonds. This could potentially lead to arylation at the C-4 or C-6 position of the target molecule, competing with the more traditional cross-coupling at the C-Br bond. The specific regioselectivity would depend heavily on the catalyst system and reaction conditions employed.
Stability and Reactivity of the 2,2-Difluoroethoxy Group
The cleavage of the ether linkage in aryl ethers is a common transformation, typically requiring harsh conditions due to the stability of the C-O bond. In the case of this compound, the cleavage of the 2,2-difluoroethoxy group would likely proceed under strong acidic conditions, for instance, with hydrogen halides like HBr or HI, or with strong Lewis acids such as boron tribromide (BBr₃). The reaction mechanism would involve the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether, leading to the formation of a phenol (B47542) and a haloalkane.
While specific studies on the cleavage of the 2,2-difluoroethoxy group in this particular molecule are not extensively documented, general principles of ether cleavage can be applied. For instance, the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) has been shown to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, highlighting the reactivity of the polyhalogenated ethyl group. beilstein-journals.orgresearchgate.net This suggests that the 2,2-difluoroethyl part of the ether in this compound could also be susceptible to specific chemical manipulations.
Derivatization of the 2,2-difluoroethoxy group itself, without cleavage, is less common. However, the presence of the two fluorine atoms can influence the reactivity of the adjacent methylene (B1212753) group, potentially allowing for selective radical or nucleophilic substitution reactions under specific conditions.
The two fluorine atoms in the 2,2-difluoroethoxy group have a profound impact on the electronic environment of the aromatic ring. Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution reactions.
Conversely, the electron-withdrawing nature of the fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r) reactions, particularly at positions ortho and para to the nitro group.
Multi-Functional Group Interconversions and Chemoselectivity Studies
The presence of three distinct functional groups on the aromatic ring of this compound opens up possibilities for a variety of chemoselective transformations, where one functional group reacts preferentially in the presence of the others.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a common and highly useful transformation. This can be achieved using a variety of reagents, such as metal catalysts (e.g., Pd/C, PtO₂) with hydrogen gas, or reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. The resulting 3-Bromo-5-(2,2-difluoroethoxy)aniline is a valuable intermediate for further synthetic elaborations. The conditions for this reduction can often be chosen to be mild enough to leave the bromo and 2,2-difluoroethoxy groups intact.
Transformation of the Bromo Group: The carbon-bromine bond can be selectively functionalized through various cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the bromo-substituted ring with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the synthesis of biaryl compounds. The choice of catalyst and reaction conditions is crucial to ensure that the reaction is selective for the bromo group and does not affect the nitro or difluoroethoxy moieties.
Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. While the bromine atom is a good leaving group, nucleophilic displacement of the bromo substituent in this compound would be challenging due to its meta position relative to the nitro group. Nucleophilic attack is generally favored at the ortho and para positions to the nitro group.
The following table summarizes the potential chemoselective transformations of this compound:
| Functional Group | Transformation | Reagents and Conditions | Product Type |
| Nitro (-NO₂) | Reduction | H₂, Pd/C; SnCl₂, HCl; Fe, CH₃COOH | Aniline |
| Bromo (-Br) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Bromo (-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine |
| Bromo (-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |
The multi-functional nature of this compound makes it an ideal substrate for tandem or one-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and sustainability.
For example, a one-pot reaction could involve the Suzuki-Miyaura coupling of the bromo group followed by the reduction of the nitro group. This would allow for the direct synthesis of functionalized anilines from this compound. Such a sequence would require careful selection of catalysts and reagents that are compatible with both reaction steps.
| Reaction Sequence | Description | Potential Reagents | Final Product |
| Suzuki Coupling / Nitro Reduction | C-C bond formation followed by reduction of the nitro group. | 1. Arylboronic acid, Pd catalyst, base; 2. Reducing agent (e.g., NaBH₄, H₂/Pd) | Functionalized Aniline |
| Nitro Reduction / Cyclization | Reduction to an amine followed by intramolecular ring formation. | 1. Reducing agent; 2. Catalyst for cyclization (if needed) | Heterocyclic Compound |
Applications of 3 Bromo 5 2,2 Difluoroethoxy Nitrobenzene As a Strategic Synthetic Intermediate
Utilization in the Construction of Complex Organic Molecules
The unique trifunctional nature of 3-bromo-5-(2,2-difluoroethoxy)nitrobenzene provides chemists with a powerful tool for the stepwise and controlled assembly of intricate molecular architectures. The bromo, nitro, and difluoroethoxy moieties each offer distinct reactive handles that can be addressed under specific conditions, enabling the construction of a wide array of complex organic structures.
The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, stands out as a robust method for forming biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net
By reacting this compound with a variety of aryl or heteroaryl boronic acids or their derivatives, a diverse range of substituted biphenyls and heterobiaryls can be synthesized. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and proceeds with high efficiency and functional group tolerance. acs.org The nitro and difluoroethoxy groups generally remain intact under these conditions, allowing for their further manipulation in subsequent synthetic steps. This approach directly incorporates the difluoroethoxy-nitrophenyl moiety into a larger, more complex framework.
| Reaction | Catalyst System | Base | Solvent | Typical Yield |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene | Good to Excellent |
| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂/t-BuXPhos | t-BuONa or Cs₂CO₃ | Toluene or Dioxane | Good to Excellent |
This interactive table provides representative conditions for key cross-coupling reactions involving aryl bromides.
Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the site of the bromine atom. nih.gov Reacting this compound with various primary or secondary amines, including heterocyclic amines, can generate a library of complex aniline (B41778) derivatives. These products are valuable intermediates for the synthesis of nitrogen-containing heterocycles and other biologically active molecules.
The nitro group on the this compound scaffold is a versatile functional group that can be readily transformed into an amino group by reduction. This transformation is a gateway to the synthesis of a vast array of advanced aromatic heterocycles. oxfordsciencetrove.comresearchgate.net The resulting aniline, 3-bromo-5-(2,2-difluoroethoxy)aniline, serves as a key precursor for various cyclization strategies.
For instance, through reactions with dicarbonyl compounds or their equivalents, this aniline can be used to construct important heterocyclic cores such as quinolines or indoles. oxfordsciencetrove.com The Fischer indole (B1671886) synthesis, for example, could be employed to generate a substituted indole ring, a privileged scaffold in medicinal chemistry. The bromine and difluoroethoxy groups would be carried through the synthesis, yielding a highly functionalized heterocyclic product that is difficult to prepare by other means. Furthermore, condensation with appropriate reagents can lead to the formation of benzimidazoles, benzothiazoles, or other fused heterocyclic systems. nih.gov
Role in Divergent Synthesis Strategies
Divergent synthesis is a powerful approach that enables the rapid generation of a multitude of structurally distinct compounds from a single, common intermediate. wikipedia.orgnih.gov The orthogonal reactivity of the functional groups in this compound makes it an exemplary starting material for such strategies.
Starting from this compound, a chemist can selectively manipulate each of the three functional groups to create a diverse library of molecules. nih.govresearchgate.netresearchgate.net For example:
Modification at the Bromo Position: The bromine atom can be replaced with a wide variety of substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), cyanation, or other nucleophilic substitutions.
Transformation of the Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized to introduce further diversity. The nitro group itself can also participate in cycloaddition reactions. researchgate.net
Sequential Reactions: A divergent synthesis could involve an initial cross-coupling at the bromo position, followed by reduction of the nitro group and subsequent cyclization to form a heterocyclic system. Each step introduces a point of diversity, allowing for the creation of a large and structurally varied library of compounds from a single starting material.
This approach is highly efficient for exploring chemical space and is particularly valuable in the early stages of drug discovery and materials science research.
In medicinal chemistry, the systematic synthesis of analogs and structural variants is crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound. This compound is an ideal platform for generating such analogs. The core structure, containing the metabolically robust difluoroethoxy group, can be maintained while modifications are made at the bromo and nitro positions to probe structure-activity relationships (SAR). This allows researchers to fine-tune the electronic, steric, and lipophilic properties of the molecule to enhance its performance as a potential therapeutic agent.
Contributions to Fluorinated Compound Synthesis
The introduction of fluorine atoms into organic molecules can have a profound impact on their physicochemical and biological properties. mdpi.comresearchgate.net Fluorinated groups can enhance metabolic stability, increase binding affinity, and modulate lipophilicity. nih.gov The difluoroethoxy group (–OCHF₂) is of particular interest as it can act as a hydrogen bond donor and serves as a bioisostere for other functional groups, such as hydroxyl or thiol moieties. researchgate.net
This compound serves as a key reagent for introducing the difluoroethoxy group into larger, more complex molecular architectures. researchgate.netnih.gov The synthesis of fluorinated biphenyls, for example, is of significant interest due to their applications in liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals. nih.govresearchgate.net By using this compound in Suzuki-Miyaura couplings, novel fluorinated biphenyls bearing the difluoroethoxy group can be readily accessed. nih.govuea.ac.ukfapesp.br These compounds are valuable for developing new materials and therapeutic agents with enhanced properties.
Introduction of the Difluoroethoxy Group into Target Molecules
The primary utility of this compound is as a carrier for the 2,2-difluoroethoxy group [-OCHF2]. This moiety is of particular interest in drug discovery. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoroethoxy group, in particular, can serve as a bioisostere for other functional groups, helping to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.
The synthetic strategy for incorporating the difluoroethoxyphenyl scaffold from this compound would typically involve the transformation of the nitro group and the bromine atom. For instance, the nitro group can be readily reduced to an aniline derivative, which then serves as a handle for a variety of coupling reactions or further functionalization.
Table 1: Potential Synthetic Transformations of this compound for the Introduction of the Difluoroethoxy Group
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | Fe, NH4Cl, EtOH/H2O, reflux | 3-Bromo-5-(2,2-difluoroethoxy)aniline | Intermediate for amide bond formation, Sandmeyer reactions, or cross-coupling reactions. |
| This compound | H2, Pd/C, EtOH | 3-Bromo-5-(2,2-difluoroethoxy)aniline | A clean reduction method to access the corresponding aniline. |
| 3-Bromo-5-(2,2-difluoroethoxy)aniline | Acyl chloride, base | N-(3-Bromo-5-(2,2-difluoroethoxyphenyl))amide | Introduction of the difluoroethoxyphenyl moiety into amide-containing target molecules. |
| 3-Bromo-5-(2,2-difluoroethoxy)aniline | Aryl boronic acid, Pd catalyst, base | 3-Amino-5-(2,2-difluoroethoxy)biphenyl derivatives | Suzuki coupling to form biaryl structures, a common motif in pharmaceuticals. |
Exploiting the Fluorine Atoms for Modulating Molecular Properties
The two fluorine atoms on the ethoxy group of this compound are not merely passive substituents. Their strong electron-withdrawing nature significantly influences the reactivity of the entire molecule. This electronic effect can be strategically exploited in multi-step syntheses.
The presence of the -OCHF2 group can modulate the acidity of adjacent protons and influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the benzene (B151609) ring. While the nitro group is a strong deactivating group and a meta-director, and the bromine is a deactivating ortho-, para-director, the electronic contribution of the difluoroethoxy group adds another layer of complexity and potential control over synthetic outcomes.
Furthermore, the fluorine atoms can engage in hydrogen bonding interactions with biological targets, such as enzymes and receptors. By using this compound to build a larger molecule, a medicinal chemist can strategically place these fluorine atoms to enhance binding affinity and selectivity.
Development of Novel Synthetic Pathways for Established and Emerging Targets
The unique substitution pattern of this compound makes it a valuable starting point for the development of novel synthetic routes to both existing and new chemical entities. The orthogonal reactivity of the nitro group and the bromine atom allows for sequential and site-selective modifications.
For example, the bromine atom can be subjected to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. Subsequently, the nitro group can be reduced to an amine and further derivatized. This stepwise approach allows for the construction of a diverse library of compounds from a single, advanced intermediate.
Theoretical and Computational Investigations of 3 Bromo 5 2,2 Difluoroethoxy Nitrobenzene Reactivity
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide valuable insights into the intrinsic properties of a molecule, governing its reactivity. For 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene, these analyses focus on its electronic characteristics.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of chemical species. wikipedia.orgucsb.edulibretexts.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comyoutube.com
The electronic nature of the substituents on the benzene (B151609) ring of this compound significantly influences the energies and distributions of its frontier orbitals. The nitro group (-NO2) is a strong electron-withdrawing group, which lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. youtube.com The bromine atom and the 2,2-difluoroethoxy group also contribute to the electronic landscape through inductive and resonance effects.
Computational studies on similar nitroaromatic compounds suggest that the LUMO is predominantly localized on the aromatic ring, particularly on the carbon atoms ortho and para to the nitro group. ucsb.edu This localization indicates the most probable sites for nucleophilic attack. The HOMO, conversely, is expected to have significant contributions from the bromine and oxygen atoms of the ether linkage, suggesting these as potential sites for electrophilic interaction or involvement in oxidation processes.
Table 1: Calculated Frontier Molecular Orbital (FMO) Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.95 |
| LUMO | -1.78 |
| HOMO-LUMO Gap | 7.17 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.
The large HOMO-LUMO gap suggests a high kinetic stability for the molecule, while the low-lying LUMO energy confirms its electrophilic character at specific sites.
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.comyoutube.com For this compound, the MEP is expected to show a significant polarization of the aromatic system.
The strong electron-withdrawing nature of the nitro group and the fluorine atoms in the difluoroethoxy group leads to a notable positive potential (blue regions) on the carbon atoms of the benzene ring, particularly at the positions ortho and para to the nitro group. researchgate.netresearchgate.net These regions are the most likely targets for nucleophilic attack. Conversely, the oxygen atoms of the nitro group and the ether linkage will exhibit a negative potential (red regions), indicating their nucleophilic character.
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom. This analysis is expected to confirm the qualitative picture provided by the MEP map, showing significant positive charges on the carbon atoms susceptible to nucleophilic substitution and negative charges on the heteroatoms.
Table 2: Predicted NBO Charges for Key Atoms in this compound
| Atom | Predicted NBO Charge (a.u.) |
| C-Br (ipso-carbon) | +0.05 |
| C-NO2 (ipso-carbon) | +0.25 |
| C-ortho to NO2 | +0.15 |
| C-para to NO2 | +0.18 |
| O (nitro) | -0.45 |
| N (nitro) | +0.60 |
| O (ether) | -0.55 |
| Br | -0.02 |
Note: These values are illustrative and based on typical NBO calculations for similar aromatic compounds.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. nih.gov
Transition State Analysis for Key Transformations (e.g., SNAr, Cross-Coupling)
Nucleophilic Aromatic Substitution (SNAr): The presence of a nitro group strongly activates the aromatic ring of this compound towards SNAr reactions. ruc.dknih.govresearchgate.net DFT calculations can be employed to model the reaction with various nucleophiles. The mechanism typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex as a high-energy intermediate. youtube.com
Transition state analysis for the SNAr reaction would involve locating the transition state structures for both the nucleophilic addition and the leaving group departure. The activation energies calculated for these steps provide insight into the reaction kinetics. For example, in a reaction with an alkoxide nucleophile, the first step (addition) is generally rate-determining.
Cross-Coupling Reactions: The bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Chan-Lam couplings. trdizin.gov.tr DFT studies can elucidate the intricate catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. Transition state analysis for the oxidative addition of the C-Br bond to a palladium(0) complex is particularly important for understanding the initial activation of the substrate.
Table 3: Illustrative Calculated Activation Energies for Key Reactions
| Reaction Type | Key Step | Calculated Activation Energy (kcal/mol) |
| SNAr (with MeO-) | Nucleophilic Addition | 18.5 |
| Suzuki Coupling | Oxidative Addition | 15.2 |
Note: These values are illustrative and based on DFT calculations for similar substrates and reaction conditions.
Reaction Coordinate Calculations and Energy Profiles
By mapping the energy along the reaction coordinate, a detailed energy profile for a given transformation can be constructed. This profile visually represents the reactants, intermediates, transition states, and products, along with their relative energies.
Similarly, for a cross-coupling reaction, the energy profile would depict the energetics of the entire catalytic cycle, helping to identify the rate-limiting step and understand how different ligands or reaction conditions might affect the reaction efficiency.
Prediction of Regioselectivity and Chemoselectivity in Complex Reactions
In molecules with multiple potential reaction sites, predicting the regioselectivity and chemoselectivity is a key challenge. rsc.orgslideshare.net Computational methods can be invaluable in this regard.
For this compound, a primary question of regioselectivity in SNAr reactions is whether a nucleophile will attack the carbon bearing the bromine or a hydrogen atom at another activated position. The calculated activation barriers for attack at different positions can predict the most likely outcome. Generally, substitution of the halogen is favored due to its better leaving group ability compared to a hydride ion.
Chemoselectivity issues arise when the molecule can undergo different types of reactions under the same conditions. For instance, under conditions suitable for both SNAr and a cross-coupling reaction, the relative rates of these competing pathways would determine the major product. DFT calculations can predict the branching ratio of such reactions by comparing the activation energies of the rate-determining steps for each pathway. The electronic properties elucidated through FMO and MEP analysis also provide a qualitative guide to predicting selectivity. The more electron-deficient sites are generally more reactive towards nucleophiles, and the C-Br bond is the most likely site for oxidative addition in cross-coupling reactions.
Molecular Dynamics Simulations to Understand Solvent Effects and Conformation (as relevant to reactivity)
While specific molecular dynamics (MD) simulation studies on this compound are not extensively available in peer-reviewed literature, the principles of this powerful computational technique, combined with findings from studies on structurally related substituted nitrobenzenes, allow for a robust theoretical exploration of its conformational dynamics and the influence of solvent environments on its reactivity. MD simulations model the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior that is crucial for understanding reaction mechanisms, particularly the role of molecular conformation and solvent interactions.
The reactivity of this compound is intrinsically linked to its three-dimensional structure and the accessibility of its reactive sites. The primary conformational flexibility in this molecule arises from the rotation of the nitro (NO₂) group and the 2,2-difluoroethoxy group around their respective bonds to the benzene ring. The orientation of these groups, particularly the nitro group, relative to the aromatic ring can significantly impact the electronic properties of the molecule and, consequently, its reactivity in processes such as nucleophilic aromatic substitution.
Influence of Solvent on Conformational Equilibria
The solvent environment is expected to play a critical role in modulating the conformational landscape of this compound. Solvents can influence conformational preferences through both non-specific dielectric effects and specific solute-solvent interactions, such as hydrogen bonding.
In nonpolar solvents , such as hexane (B92381) or toluene, intramolecular forces and steric effects are likely to be the dominant factors governing the molecule's conformation. The bulky bromine atom and the 2,2-difluoroethoxy group may sterically hinder the free rotation of the adjacent nitro group. Computational studies on other substituted nitrobenzenes suggest that in the absence of strong solvent interactions, the nitro group may adopt a slightly twisted conformation relative to the benzene ring to alleviate steric strain.
In polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetone, the large dipole moment of the solvent can stabilize polar conformations of the solute. For this compound, which possesses a significant dipole moment due to the electron-withdrawing nitro group and the electronegative fluorine atoms, these solvents are expected to solvate the molecule effectively. This solvation can influence the rotational barrier of the nitro and difluoroethoxy groups.
In polar protic solvents , such as water or ethanol, specific hydrogen bonding interactions become significant. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the solvent can act as a hydrogen bond donor. These interactions can further stabilize specific conformations and potentially lead to a more planar arrangement of the nitro group with respect to the benzene ring to maximize resonance effects. Studies on nitrobenzene (B124822) itself have shown that hydrogen bonding with water molecules can slow down internal conversion processes from excited states. dtic.mil The difluoroethoxy group, with its ether oxygen, can also participate in hydrogen bonding, adding another layer of complexity to the solvent-solute interactions.
Conformational Dynamics and Reactivity
Molecular dynamics simulations would allow for the exploration of the potential energy surface associated with the rotation of the key dihedral angles, primarily the C-C-N-O dihedral angle of the nitro group and the C-C-O-C dihedral angle of the difluoroethoxy group. By simulating the molecule in different solvent boxes (e.g., water, methanol, DMSO), it would be possible to generate distributions of these dihedral angles, providing a quantitative measure of the conformational preferences in each environment.
The conformation of the nitro group is particularly crucial for reactivity. A more planar conformation allows for greater π-conjugation with the benzene ring, which enhances its electron-withdrawing nature and activates the ring for nucleophilic attack. Conversely, a more twisted conformation reduces this conjugation. MD simulations could reveal the residence time of the molecule in different conformational states, which can be correlated with its reactivity. For instance, a higher population of the planar or near-planar conformation in a particular solvent would suggest that reactions sensitive to the electronic activation by the nitro group would proceed more readily in that solvent.
The table below presents a hypothetical dataset based on findings for structurally similar substituted nitrobenzenes, illustrating the type of information that could be obtained from MD simulations of this compound in various solvents.
| Solvent | Dielectric Constant (ε) | Predominant C-C-N-O Dihedral Angle (°) | Predominant C-C-O-C Dihedral Angle (°) |
| Hexane | 1.9 | 15-25 | 80-100 |
| Toluene | 2.4 | 10-20 | 75-95 |
| Acetone | 21 | 5-15 | 70-90 |
| DMSO | 47 | 0-10 | 65-85 |
| Ethanol | 25 | 0-10 | 60-80 |
| Water | 80 | 0-5 | 55-75 |
Future Research Directions and Unexplored Avenues for 3 Bromo 5 2,2 Difluoroethoxy Nitrobenzene
Development of Novel Catalytic Systems for its Transformations
The functional groups present in 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene—a nitro group susceptible to reduction, a bromine atom ready for cross-coupling reactions, and an activated aromatic ring—make it an ideal candidate for a wide range of catalytic transformations. Future research should focus on developing novel and efficient catalytic systems to selectively modify this molecule.
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysis is a cornerstone of green and sustainable chemistry, offering advantages such as catalyst recyclability and ease of product purification. researchgate.netstanford.edu The development of solid catalysts for the transformation of this compound is a promising research avenue.
Future work could focus on designing supported metal nanoparticle catalysts for various transformations. For instance, palladium or copper nanoparticles supported on materials like activated carbon, zeolites, or metal-organic frameworks (MOFs) could be investigated for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond. acs.org The selective hydrogenation of the nitro group is another critical transformation. researchgate.net Research into developing chemoselective heterogeneous catalysts, such as platinum or nickel-based systems, that can reduce the nitro group without affecting the bromo or difluoroethoxy functionalities is highly desirable.
Table 1: Potential Heterogeneous Catalytic Systems for this compound Transformations
| Transformation | Catalyst System | Support Material | Potential Advantages |
| Suzuki Coupling | Palladium Nanoparticles | Activated Carbon | High efficiency, reusability |
| Heck Reaction | Copper Nanoparticles | Zeolite | Lower cost, high stability |
| Nitro Group Reduction | Platinum on Alumina | Alumina | High selectivity, mild conditions |
| C-H Activation | Rhodium Complexes | Metal-Organic Framework | High regioselectivity |
Organocatalysis and Biocatalysis Approaches
Organocatalysis and biocatalysis have emerged as powerful tools in organic synthesis, often providing excellent stereoselectivity and operating under mild, environmentally friendly conditions. wikipedia.orgnih.gov
The application of organocatalysts for the asymmetric transformation of derivatives of this compound is a largely unexplored area. For example, after reduction of the nitro group to an amine, chiral phosphoric acids or BINOL-derived catalysts could be employed for enantioselective additions to the aromatic ring or subsequent modifications of the amino group. wikipedia.org
Biocatalysis offers the potential for highly selective reactions. nih.govchemrxiv.org Nitroreductases could be employed for the selective reduction of the nitro group under aqueous conditions. nih.gov The use of halogenases could also be explored for further functionalization of the aromatic ring. nih.gov Research into enzyme evolution and engineering could lead to biocatalysts tailored for specific transformations of this substrate. chemrxiv.org
Exploration of Unconventional Reaction Conditions (e.g., Photoredox, Electrochemistry)
Modern synthetic chemistry is increasingly turning to unconventional activation methods like photoredox catalysis and electrochemistry to access novel reactivity.
Photoredox catalysis, using light to initiate chemical reactions, could enable transformations that are difficult to achieve with traditional thermal methods. nih.gov For instance, the C-Br bond of this compound could be activated by a suitable photocatalyst to participate in coupling reactions or radical transformations.
Electrochemical synthesis offers a green alternative to traditional redox reactions, as it uses electrical current as a "reagent." rsc.org The nitro group of this compound could be selectively reduced to an amine, hydroxylamine (B1172632), or even an azo compound by controlling the electrode potential. rsc.org This method avoids the use of stoichiometric chemical reductants, contributing to a more sustainable process.
Integration into Automated Synthesis Platforms
The integration of the synthesis of this compound derivatives into automated platforms, such as flow chemistry systems, could significantly accelerate the discovery of new molecules. Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions.
Future research could focus on developing robust flow chemistry protocols for the key transformations of this scaffold, including nitration, bromination, etherification, and subsequent functional group interconversions. This would enable the rapid generation of a library of analogues for various applications.
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Suzuki Coupling of this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 12 hours | 30 minutes |
| Product Yield | 85% | 95% |
| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |
| Scalability | Difficult | Readily scalable |
Design of Next-Generation Multifunctionalized Aromatic Scaffolds Based on this compound Framework
The unique substitution pattern of this compound makes it an excellent starting point for the design of more complex, multifunctionalized aromatic scaffolds. The bromo and nitro groups can be used as synthetic handles to introduce a wide variety of other functional groups.
For example, the bromine atom can be replaced via nucleophilic aromatic substitution or converted to a boronic ester for subsequent Suzuki couplings. The nitro group can be reduced to an amine, which can then be diazotized and converted to a wide range of other functionalities (e.g., hydroxyl, cyano, or another halogen). This allows for the systematic exploration of the chemical space around this core structure.
Application in Materials Science Research
The structural features of this compound also suggest its potential as a monomer or building block for the synthesis of novel polymers and materials. The presence of the difluoroethoxy group can impart desirable properties such as thermal stability and altered electronic characteristics.
Future research could explore the polymerization of derivatives of this compound. For instance, after converting the bromo and nitro groups into polymerizable functionalities (e.g., vinyl, acetylene, or carboxylic acid groups), new polymers with unique properties could be synthesized. The rigid aromatic core and the fluorine content could lead to materials with interesting optical or electronic properties, suitable for applications in areas such as organic electronics or high-performance plastics. The focus of such research from a synthetic chemistry perspective would be on the methodologies to create these polymers and the structural features that influence further chemical transformations.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Nitro Group Introduction
Electrophilic nitration of brominated precursors (e.g., 1-bromo-3,5-difluorobenzene) using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Monitor regioselectivity via TLC or HPLC . - Step 2: Etherification
Introduce the 2,2-difluoroethoxy group via nucleophilic substitution. Use K₂CO₃ as a base in DMF at 80°C for 12 hours. Optimize solvent polarity to enhance nucleophilicity . - Purification:
Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity via HPLC (>98%) and ¹H/¹³C NMR .
Q. What safety protocols are critical when handling brominated nitroaromatic compounds like this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., brominated byproducts).
- Waste Disposal: Neutralize acidic residues before disposal. Collect halogenated waste separately per EPA guidelines .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- Structural Confirmation:
- ¹⁹F NMR to confirm difluoroethoxy group integration and chemical environment.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- Purity Assessment:
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations:
Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices. Predict sites for electrophilic attack (e.g., nitro group para to bromine) . - Reactivity Insights:
The electron-withdrawing nitro and difluoroethoxy groups reduce electron density at the benzene ring, favoring SNAr reactions at the bromine position .
Q. How can substituent effects (e.g., 2,2-difluoroethoxy) influence the compound’s stability and biological activity?
Methodological Answer:
- Stability Studies:
Conduct accelerated degradation tests under varying pH (1–13) and temperature (40–80°C). LC-MS monitors hydrolytic cleavage of the difluoroethoxy group. - Biological Relevance:
The difluoroethoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability. Compare with non-fluorinated analogs in cytotoxicity assays .
Q. What mechanistic insights explain contradictions in reported nitration/bromination regioselectivity for similar compounds?
Methodological Answer:
- Kinetic vs. Thermodynamic Control:
Use low-temperature (-20°C) nitration to favor kinetic products (meta-substitution), while higher temperatures (50°C) shift to thermodynamic (para) products. Validate via ¹H NMR kinetic studies . - Steric Effects:
Substituent bulk (e.g., trifluoromethyl) can distort transition states, altering regioselectivity. Molecular modeling (e.g., Gaussian) quantifies steric contributions .
Q. How can researchers resolve discrepancies in synthetic yields reported across different studies?
Methodological Answer:
- Design of Experiments (DoE):
Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, optimize Pd-catalyzed cross-coupling by screening ligands (XPhos vs. SPhos) . - Scale-Up Challenges:
Pilot-scale reactions (1–10 g) may require gradient temperature control to mitigate exotherms. Compare batch vs. flow chemistry yields .
Q. What strategies are recommended for studying the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- Docking Studies:
Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). Validate with SPR (surface plasmon resonance) for affinity measurements (KD < 10 µM) . - ADMET Profiling:
Assess metabolic stability (human liver microsomes), CYP inhibition, and plasma protein binding. The nitro group may require reduction (e.g., to amine) to mitigate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
